N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
CAS No.:
Cat. No.: VC14811917
Molecular Formula: C19H25N3O3S
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O3S |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H25N3O3S/c1-26(24,25)21-17-8-5-9-18-16(17)11-13-22(18)14-19(23)20-12-10-15-6-3-2-4-7-15/h5-6,8-9,11,13,21H,2-4,7,10,12,14H2,1H3,(H,20,23) |
| Standard InChI Key | SSKXQTFYAMQIPI-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound featuring a cyclohexene ring and an indole moiety, which are often associated with various pharmacological properties. This compound belongs to a class of molecules known for their potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical formulations.
Molecular Formula and Weight
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common approaches include the use of solvents like diethyl ether or acetone, and catalysts to enhance reaction efficiency. The final product is purified through recrystallization techniques to achieve desired purity and yield.
Potential Applications
Given its structural features, this compound could be explored for various pharmacological applications, including anti-proliferative activities against cancer cells, similar to other indole-based compounds .
Spectroscopic Analysis
The compound's molecular structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). These methods provide detailed information about its chemical structure and bonding.
Chemical Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide may participate in several chemical reactions, typically conducted under controlled conditions with appropriate solvents and catalysts to ensure selectivity and yield.
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